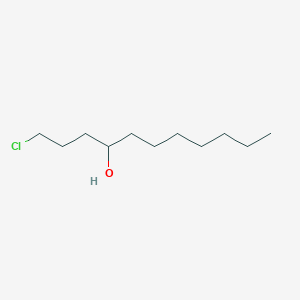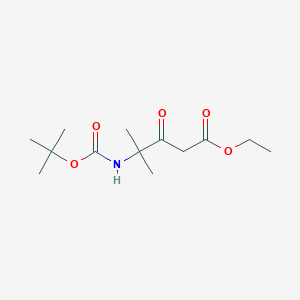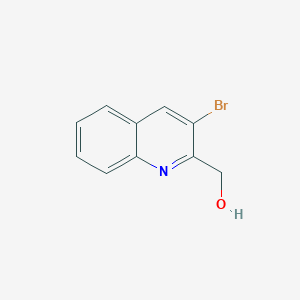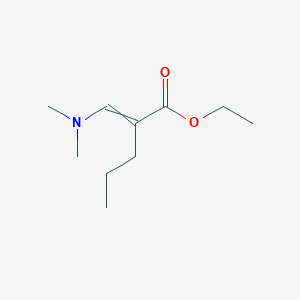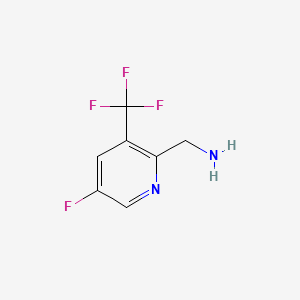
(1S)-1-(3-fluorophenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diol backbone. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-fluorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Material: The synthesis often begins with a fluorobenzene derivative.
Grignard Reaction: A Grignard reagent is prepared from the fluorobenzene derivative and reacted with an appropriate aldehyde or ketone to introduce the ethane-1,2-diol moiety.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (1S) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for chiral resolution, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into alcohols or hydrocarbons.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the diol moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: can be compared with other similar compounds, such as:
(1R)-1-(3-fluorophenyl)ethane-1,2-diol: The enantiomer with opposite stereochemistry.
1-(3-fluorophenyl)ethane-1,2-diol: The racemic mixture without stereochemical specification.
1-(4-fluorophenyl)ethane-1,2-diol: A positional isomer with the fluorine atom at the para position.
The uniqueness of This compound lies in its specific stereochemistry and the position of the fluorine atom, which can significantly influence its chemical and biological properties.
Propiedades
Número CAS |
1455472-30-6 |
|---|---|
Fórmula molecular |
C8H9FO2 |
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
(1S)-1-(3-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 |
Clave InChI |
FMMQDBBTPHYEPA-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)[C@@H](CO)O |
SMILES canónico |
C1=CC(=CC(=C1)F)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
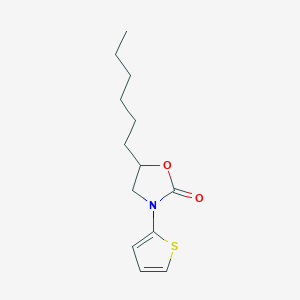
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)

